molecular formula C10H8F4O2 B2629646 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid CAS No. 1538113-27-7

4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid

Cat. No.: B2629646
CAS No.: 1538113-27-7
M. Wt: 236.166
InChI Key: JOKVCCAFIYAFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction: 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid (CAS 1538113-27-7) is a fluorinated organic compound with the molecular formula C 10 H 8 F 4 O 2 and a molecular weight of 236.16 g/mol . This compound features a butanoic acid backbone substituted with trifluoromethyl and 3-fluorophenyl groups, making it a valuable building block in medicinal chemistry and drug discovery . Research Applications and Value: Researchers utilize this fluorinated acid as a key synthetic intermediate in the development of novel pharmaceutical compounds. Its structural features are particularly relevant in metabolic disease research. While not the identical molecule, a closely related compound, 3-amino-4-(2,4,5-trifluorophenyl)butyric acid, serves as a fundamental structural component in Sitagliptin, a widely prescribed medication for Type II diabetes . This highlights the significance of the trifluorophenyl-butanoic acid scaffold in creating molecules that can modulate insulin secretion and serve as dipeptidyl peptidase-4 (DPP-4) inhibitors . The presence of multiple fluorine atoms enhances the compound's metabolic stability and membrane permeability, which are crucial properties for drug candidates . Product Information: This product is available in high purity for research applications. The compound is characterized by its specific SMILES notation: C1=CC(=CC(=C1)F)C(CC(F)(F)F)C(=O)O . Intended Use and Disclaimer: this compound is intended for research and development purposes in a laboratory setting only. This product is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4,4,4-trifluoro-2-(3-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKVCCAFIYAFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538113-27-7
Record name 4,4,4-trifluoro-2-(3-fluorophenyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid typically involves the introduction of trifluoromethyl and fluorophenyl groups into a butanoic acid backbone. One common method is the reaction of 3-fluorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Antidiabetic Properties

Recent studies have highlighted the potential of derivatives of 4,4,4-trifluoro-2-(3-fluorophenyl)butanoic acid as antidiabetic agents. For instance, a novel compound synthesized from this acid demonstrated significant hypoglycemic effects in hyperglycemic mouse models. At low doses (10 mg/kg), it showed effectiveness comparable to established drugs like metformin . This suggests that the compound could be a promising candidate for developing new treatments for diabetes.

Dipeptidyl Peptidase-IV Inhibition

Another important application is in the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism. Compounds derived from this compound have been shown to exhibit strong DPP-IV inhibitory activity, making them potential therapeutics for type II diabetes mellitus . The ability to modulate this enzyme's activity can lead to improved glycemic control in diabetic patients.

Pharmaceutical Formulations

The versatility of this compound allows it to be incorporated into various pharmaceutical formulations. Its lipophilic nature enhances drug absorption and bioavailability. Furthermore, its derivatives are being explored as building blocks for more complex molecules aimed at treating metabolic disorders and other conditions related to insulin resistance .

Case Studies and Research Findings

StudyObjectiveFindings
Study on BHF SynthesisTo develop a new drug candidate from 3-amino-4-(2,4,5-trifluorophenyl) butyric acidThe synthesized compound exhibited significant hypoglycemic activity in animal models .
DPP-IV Inhibition ResearchTo evaluate the inhibitory effects of fluorinated compoundsCompounds showed promising results in lowering blood glucose levels by inhibiting DPP-IV .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The position of the aromatic substituent (ortho, meta, para) significantly impacts electronic and steric properties. The para-fluorine in its 4-fluorophenyl analog offers greater symmetry, which may improve crystallinity and solubility .
  • Substituent Type :
    • Trifluoromethyl groups (e.g., in CAS 2060049-61-6) are strongly electron-withdrawing, increasing the acidity of the carboxylic acid group (lower pKa) compared to fluorine or methyl substituents .
    • Methyl groups (e.g., in CAS 1511691-90-9) introduce steric hindrance, which could reduce reactivity but improve selectivity in binding interactions .

Research Findings and Data

Physicochemical Properties

  • Acidity : The trifluoromethyl group in CAS 2060049-61-6 likely results in a lower pKa (~1.5–2.5) compared to the 3-fluorophenyl analog (~2.5–3.5) due to enhanced electron withdrawal .
  • Lipophilicity : LogP values are expected to increase with fluorine content, making the trifluoromethyl-substituted compound more membrane-permeable .

Biological Activity

4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid is a fluorinated compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique trifluoromethyl and fluorophenyl groups in its structure enhance its interaction with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a 3-fluorophenyl moiety. These structural components contribute to the compound's lipophilicity and binding affinity to biomolecules, influencing its biological activity.

The mechanism of action for this compound involves:

  • Binding Affinity : The trifluoromethyl and fluorophenyl groups enhance the compound's ability to bind to enzymes and receptors.
  • Influence on Biochemical Pathways : These interactions can modify cellular processes, potentially leading to therapeutic effects in various diseases.

Pharmacological Potential

Research indicates that this compound may exhibit:

  • Anti-diabetic Effects : Similar compounds have been studied for their ability to promote insulin secretion and lower blood glucose levels. For instance, derivatives have shown significant hypoglycemic effects in diabetic mouse models .
  • Plant Growth Regulation : Some fluorinated compounds have demonstrated root growth-promoting activity in plants, suggesting potential applications in agriculture as growth regulators .

Case Studies

  • Hypoglycemic Activity : A study involving a derivative of this compound showed a significant reduction in blood sugar levels in diabetic mice at doses as low as 10 mg/kg. The efficacy was comparable to metformin at higher doses .
  • Agricultural Applications : Compounds structurally related to this compound have been synthesized and tested for their ability to enhance root growth in crops such as Chinese cabbage and rice. This suggests potential uses as agrochemicals .

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

Study FocusFindingsReference
Anti-diabetic potentialSignificant hypoglycemic effects in mice
Plant growth regulationEnhanced root growth in multiple plant species
Mechanism of actionIncreased binding affinity to biological targets

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4,4-trifluoro-2-(3-fluorophenyl)butanoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with fluorinated phenyl precursors (e.g., 3-fluorophenylacetic acid derivatives) and employ nucleophilic trifluoromethylation using Ruppert-Prakash reagents (e.g., TMSCF₃) under anhydrous conditions .
  • Step 2 : Optimize stoichiometry and temperature (e.g., 0–5°C for ketone stabilization) to minimize side reactions like defluorination .
  • Step 3 : Characterize intermediates via ¹⁹F NMR to track fluorination efficiency and confirm regioselectivity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry and fluorine substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₀H₇F₄O₂) with <2 ppm mass error .
  • FT-IR Spectroscopy : Identify carboxylate C=O stretches (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What methods are recommended for assessing purity in fluorinated butanoic acid derivatives?

  • Quality Control Protocol :

  • HPLC with UV/Vis Detection : Use C18 columns and acidic mobile phases (0.1% TFA) to resolve polar impurities; purity ≥98% is typical for biological assays .
  • Chiral Chromatography : For enantiomeric excess (EE) determination if stereocenters are present (e.g., using amylose-based columns) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing fluorinated butanoic acid derivatives?

  • Experimental Design :

  • Variables : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃). Use a 2³ factorial design to evaluate interactions (e.g., temperature-catalyst synergy) .
  • Response Surface Methodology (RSM) : Model yield (%) as a function of variables; validate with ANOVA (p < 0.05 for significant factors) .
  • Case Study : A 15% yield increase was achieved by optimizing trifluoromethylation at 40°C with 10 mol% CuI catalyst in DMF .

Q. What strategies resolve contradictions in biological activity data for fluorophenyl-substituted carboxylic acids?

  • Data Reconciliation Framework :

  • Orthogonal Assays : Compare IC₅₀ values from enzymatic assays (e.g., COX-2 inhibition) vs. cell-based models to rule out off-target effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., defluorinated metabolites) that may skew activity results .
  • Computational Docking : Validate binding poses using molecular dynamics (MD) simulations to explain discrepancies between in vitro and in silico data .

Q. How does the fluorine substitution pattern influence metabolic stability in vivo?

  • Pharmacokinetic Analysis :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Fluorine at the 3-position reduces oxidative metabolism by 40% compared to 4-fluoro analogs .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis; higher fluorine content correlates with increased PPB (e.g., 95% binding for 4,4,4-trifluoro derivatives) .

Q. What advanced techniques characterize enantiomeric purity in chiral fluorinated butanoic acids?

  • Chiral Resolution Methods :

  • Dynamic Kinetic Resolution (DKR) : Employ palladium catalysts with chiral ligands (e.g., BINAP) for asymmetric hydrogenation of α,β-unsaturated precursors .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm enantiomeric ratios .

Methodological Tables

Parameter Optimal Conditions Reference
Trifluoromethylation Yield75% (CuI, DMF, 40°C)
HPLC Purity Threshold≥98% (C18, 0.1% TFA)
Enantiomeric Excess (EE)≥99% (Chiralcel OD-H column)
Metabolic Stability (t₁/₂)2.5 h (human liver microsomes)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.